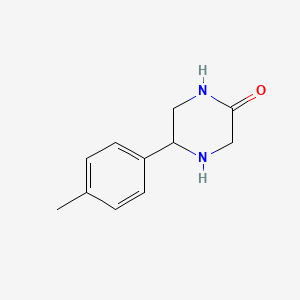
6,7-Difluoroquinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoroquinolin-2-amine is a fluorinated quinoline derivative with the molecular formula C9H6F2N2. This compound is part of the broader class of fluoroquinolines, which are known for their significant biological activities, particularly in the field of medicinal chemistry .
Preparation Methods
The synthesis of 6,7-Difluoroquinolin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reductive cyclization of 4,5-difluoro-2-nitrobenzoic acid in the presence of sodium borohydride . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
6,7-Difluoroquinolin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the quinoline ring can be substituted by nucleophiles such as methoxide, resulting in compounds like 6-fluoro-7-methoxyquinoline.
Cycloaddition Reactions: These reactions are used to introduce additional rings or functional groups into the quinoline structure.
Cross-Coupling Reactions: These reactions are employed to form carbon-carbon bonds, expanding the molecular complexity of the compound.
Common reagents used in these reactions include sodium methoxide, liquid ammonia, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6,7-Difluoroquinolin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 6,7-Difluoroquinolin-2-amine involves the inhibition of bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition prevents the bacteria from reproducing, leading to their eventual death. The compound’s fluorine atoms enhance its ability to penetrate bacterial cell membranes, increasing its efficacy .
Comparison with Similar Compounds
6,7-Difluoroquinolin-2-amine can be compared to other fluoroquinolines such as ciprofloxacin and norfloxacin. While all these compounds share a similar mechanism of action, this compound is unique due to its specific substitution pattern on the quinoline ring, which can result in different biological activities and chemical properties . Other similar compounds include 5,7-difluoroquinoline and 6,8-difluoroquinoline, which also exhibit significant antibacterial activity .
Properties
Molecular Formula |
C9H6F2N2 |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
6,7-difluoroquinolin-2-amine |
InChI |
InChI=1S/C9H6F2N2/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4H,(H2,12,13) |
InChI Key |
OCBDHBNJKCZQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C=C21)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Decahydropyrrolo[3,2-c]azepine](/img/structure/B13160643.png)


![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate](/img/structure/B13160670.png)

![Methyl (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylate](/img/structure/B13160695.png)





![5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13160736.png)
![(([2-(Bromomethyl)pentyl]oxy)methyl)benzene](/img/structure/B13160740.png)
![1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine](/img/structure/B13160747.png)
